molecular formula C18H14N2 B14137497 4-Phenyl-5,6-dihydrobenzo[h]quinazoline CAS No. 3977-43-3

4-Phenyl-5,6-dihydrobenzo[h]quinazoline

Cat. No.: B14137497
CAS No.: 3977-43-3
M. Wt: 258.3 g/mol
InChI Key: CTVQQAPCCHSJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-Phenyl-5,6-dihydrobenzo[h]quinazoline can be achieved through several synthetic routes. One common method involves the reaction of chalcone with guanidine . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the quinazoline ring. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-Phenyl-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of dihydroquinazoline derivatives .

Mechanism of Action

Properties

CAS No.

3977-43-3

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

4-phenyl-5,6-dihydrobenzo[h]quinazoline

InChI

InChI=1S/C18H14N2/c1-2-7-14(8-3-1)17-16-11-10-13-6-4-5-9-15(13)18(16)20-12-19-17/h1-9,12H,10-11H2

InChI Key

CTVQQAPCCHSJGX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=CN=C2C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.